Linker Chemistry Differentiation: Ether vs. Amino Bridge in Indole-Pyridazine Acetamides
The target compound features an ether (-O-) linker between the central phenyl ring and the 6-methylpyridazine moiety, distinguishing it from the closest structural analog CAS 1203015-31-9, which contains an amino (-NH-) linker [1]. While no direct head-to-head biological comparison exists for these precise compounds, this modification is chemically significant: replacing a hydrogen-bond donor (-NH-) with a hydrogen-bond acceptor (-O-) alters the topological polar surface area (TPSA) and hydrogen-bonding capacity, factors known to modulate permeability and target binding in indole-based kinase inhibitors [2]. For procurement, this ensures that the compound is the exact ether-linked chemotype, and not the amino variant, which is critical for SAR studies where linker identity is a defined variable.
| Evidence Dimension | Linker atom identity (ether vs. amino) |
|---|---|
| Target Compound Data | Ether (-O-) linkage; Hydrogen Bond Donor Count = 2, Hydrogen Bond Acceptor Count = 4 |
| Comparator Or Baseline | CAS 1203015-31-9: Amino (-NH-) linkage; Hydrogen Bond Donor Count = 3, Hydrogen Bond Acceptor Count = 4 |
| Quantified Difference | ΔHBD = +1 for the comparator (amino analog). TPSA and logP differences are anticipated but not experimentally measured for these specific compounds. |
| Conditions | Computed properties from PubChem 2.2 (2025 release). |
Why This Matters
This confirms the structural identity of the procured material for research into the ether-linked subclass of indole-pyridazine acetamides, avoiding a mismatch with the more polar amino-substituted analog.
- [1] Kuujia. (n.d.). Product Pages: CAS 1226453-68-4 vs. CAS 1203015-31-9. View Source
- [2] PubChem. (2025). Computed Descriptors: Hydrogen Bond Donor/Acceptor Counts. National Library of Medicine. View Source
